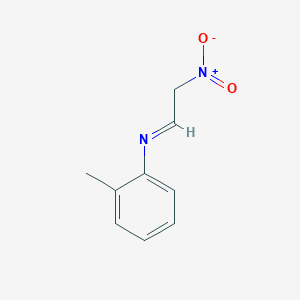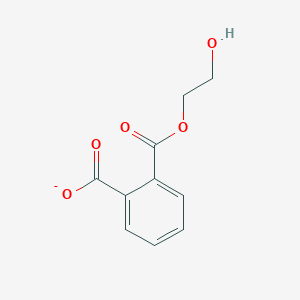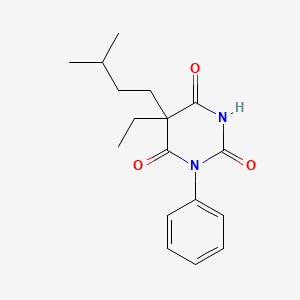
Barbituric acid, 5-ethyl-5-isopentyl-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barbituric acid, 5-ethyl-5-isopentyl-1-phenyl-, is a derivative of barbituric acid, which is the parent compound of barbiturate drugs. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative, hypnotic, and anticonvulsant properties . This specific compound is characterized by the presence of ethyl, isopentyl, and phenyl groups attached to the barbituric acid core.
准备方法
The synthesis of 5-ethyl-5-isopentyl-1-phenyl barbituric acid typically involves the following steps :
Starting Materials: The synthesis begins with diethyl alpha-ethyl-alpha-phenylmalonate and urea.
Reaction Conditions: The reaction is carried out in the presence of sodium methylate in methanol, followed by the addition of ethyl acetate.
Process: The mixture is heated to reflux, and the resulting sodium 5-ethyl-5-phenylbarbiturate is acidified with hydrochloric acid to yield the crude product.
Purification: The crude product is then recrystallized from an ethanol-water mixture to obtain the final product with high purity.
化学反应分析
Barbituric acid derivatives, including 5-ethyl-5-isopentyl-1-phenyl barbituric acid, undergo various chemical reactions :
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions at the 5-position can introduce different alkyl or aryl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents.
Major Products: The major products depend on the specific reaction but can include various substituted barbiturates and their derivatives.
科学研究应用
Barbituric acid derivatives have a wide range of applications in scientific research :
Chemistry: They are used as building blocks in the synthesis of heterocyclic compounds.
Biology: These compounds are studied for their interactions with biological macromolecules.
Medicine: Barbiturates are used as sedatives, hypnotics, and anticonvulsants. They also have applications in anesthesia and the treatment of epilepsy.
Industry: Barbituric acid derivatives are used in the manufacture of dyes, plastics, and other industrial chemicals.
作用机制
The mechanism of action of barbituric acid derivatives involves their interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . These compounds enhance the binding of GABA to its receptors, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative and anticonvulsant effects observed with barbiturates.
相似化合物的比较
Barbituric acid, 5-ethyl-5-isopentyl-1-phenyl-, can be compared with other barbiturates such as phenobarbital and pentobarbital :
Phenobarbital: Known for its anticonvulsant properties, phenobarbital is less sedating at therapeutic doses compared to other barbiturates.
Pentobarbital: This compound is more potent as a sedative and is used in anesthesia and euthanasia.
Uniqueness: The unique combination of ethyl, isopentyl, and phenyl groups in 5-ethyl-5-isopentyl-1-phenyl barbituric acid may confer distinct pharmacological properties, although specific studies on this compound are limited.
Similar Compounds
- Phenobarbital (5-ethyl-5-phenylbarbituric acid)
- Pentobarbital (5-ethyl-5-(1-methylbutyl)barbituric acid)
- Secobarbital (5-allyl-5-(1-methylbutyl)barbituric acid)
属性
CAS 编号 |
66968-55-6 |
|---|---|
分子式 |
C17H22N2O3 |
分子量 |
302.37 g/mol |
IUPAC 名称 |
5-ethyl-5-(3-methylbutyl)-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H22N2O3/c1-4-17(11-10-12(2)3)14(20)18-16(22)19(15(17)21)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3,(H,18,20,22) |
InChI 键 |
YEAUIGJGKUKBDE-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


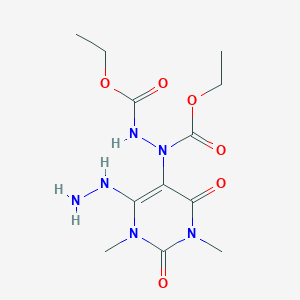
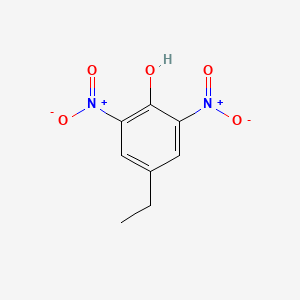
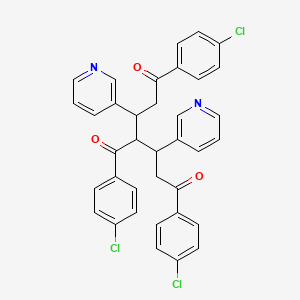
![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)
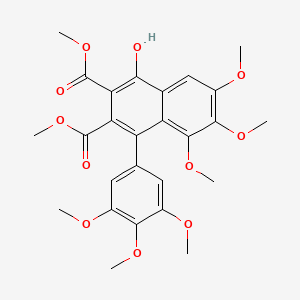
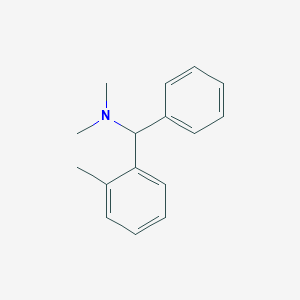
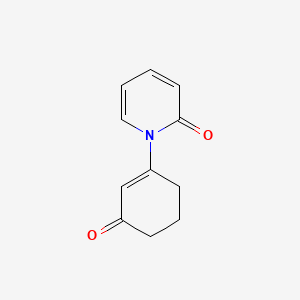
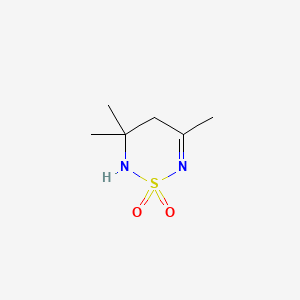
![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)

![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)
